molecular formula C9H9BrO2 B1268299 2-(2-Bromophenyl)-1,3-dioxolane CAS No. 34824-58-3

2-(2-Bromophenyl)-1,3-dioxolane

Cat. No. B1268299
CAS RN: 34824-58-3
M. Wt: 229.07 g/mol
InChI Key: IWSGKSUCFVOWQU-UHFFFAOYSA-N
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Patent
US05468857

Procedure details

A mixture of 2-bromobenzaldehyde (100 g; 0.54 mol), ethylene glycol (67.03 g; 1.08 mol), p-toluenesulphonic acid (0.5 g) and toluene was heated to and maintained at reflux temperature for 6 hours. During this period, water/ethylene glycol (23 ml) was removed by azeotropic distillation. The mixture was cooled and ether (1 l) was added. The ether solution was washed with saturated sodium bicarbonate solution (200 ml) water (3×150 ml) and saturated brine (1×150 ml). After drying and filtration, evaporation of the ether solution gave 2-(2-bromophenyl)-1,3-dioxolane (121.96 g, 98.6% yield) as an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
67.03 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:10](O)[CH2:11][OH:12]>C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[O:12][CH2:11][CH2:10][O:5]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
67.03 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to and
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
During this period
CUSTOM
Type
CUSTOM
Details
water/ethylene glycol (23 ml) was removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
ether (1 l) was added
WASH
Type
WASH
Details
The ether solution was washed with saturated sodium bicarbonate solution (200 ml) water (3×150 ml) and saturated brine (1×150 ml)
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
filtration, evaporation of the ether solution

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 121.96 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.